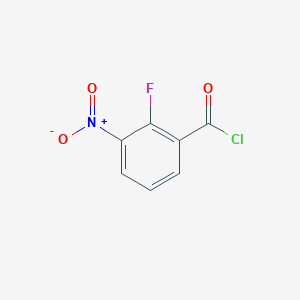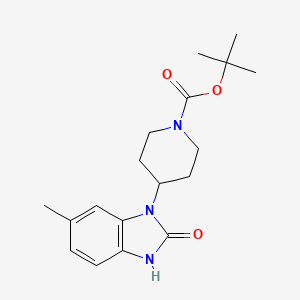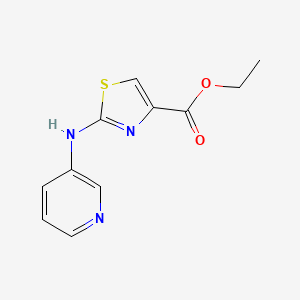
2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves multiple steps, including condensation, reduction, amidation, cyclization, amidination, and acylation. It has been used in the synthesis of Dabigatran etexilate, an anticoagulant medication. Protodeboronation of alkyl boronic esters is a key step in the synthesis of such compounds .Applications De Recherche Scientifique
Antioxidative and Antiviral Activities The compound has been utilized in the synthesis of hydroxycinnamic acid amides of a thiazole containing TFA.valine-4-carboxylic acid ethyl ester. These amides demonstrate antioxidative and antiviral activities. Specifically, they have been tested against influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2), showing potential as therapeutic agents in managing viral infections and oxidative stress (Stankova et al., 2009).
Anticancer Potential A series of novel pyridine-thiazole hybrid molecules, including compounds similar to the 2-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, have shown promising antiproliferative activity against various cancer cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia. These compounds exhibited selectivity towards cancer cells over normal cells, indicating potential as anticancer agents. Further investigations into the cytotoxic mechanisms revealed a possible relation to the induction of genetic instability in tumor cells, suggesting a novel approach for cancer therapy (Ivasechko et al., 2022).
Synthesis of Dabigatran Etexilate This compound has been used in the synthesis of Dabigatran etexilate, an anticoagulant medication. The synthesis involves multiple steps, including condensation, reduction, amidation, cyclization, amidination, and acylation, highlighting the compound's role in the production of medically significant substances (Yumin, 2010).
Propriétés
IUPAC Name |
ethyl 2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-10(15)9-7-17-11(14-9)13-8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQQENRWTOHNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


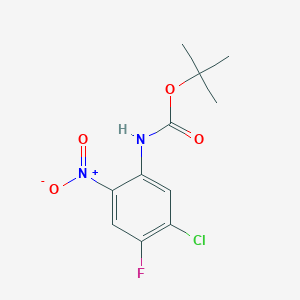
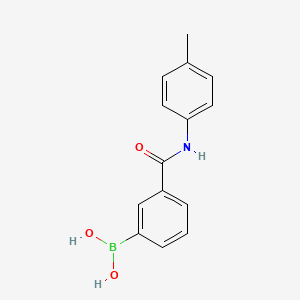
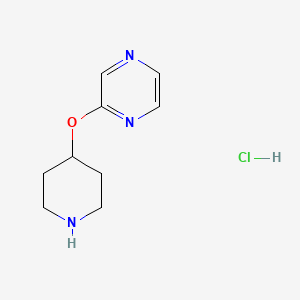

![3-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393149.png)
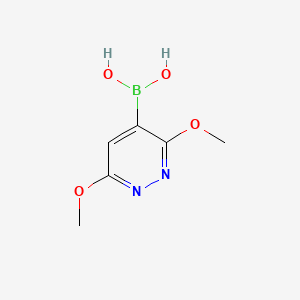
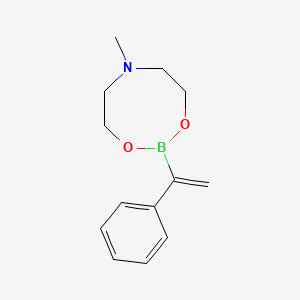
![1-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)ethanone](/img/structure/B1393154.png)


![Exo-8-boc-3-cyano-8-azabicyclo[3.2.1]octane](/img/structure/B1393164.png)
